molecular formula C16H9N3O7 B2703284 6-nitro-N-(3-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 302815-02-7

6-nitro-N-(3-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2703284
CAS No.: 302815-02-7
M. Wt: 355.262
InChI Key: LSSGWWOTDGYBCL-UHFFFAOYSA-N
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Description

6-nitro-N-(3-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-nitro-N-(3-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the chromene core, followed by the introduction of nitro groups and the carboxamide functionality. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and microwave-assisted synthesis can be employed to enhance reaction efficiency and scalability. The use of automated reactors and advanced purification methods, such as chromatography, ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

6-nitro-N-(3-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups can yield amino derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

6-nitro-N-(3-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s biological activity is studied for potential therapeutic applications, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a drug candidate for various diseases due to its unique chemical structure.

    Industry: It is used in the development of new materials and chemical processes, including dyes and pigments.

Mechanism of Action

The mechanism of action of 6-nitro-N-(3-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The nitro groups and chromene core can interact with enzymes and receptors, leading to biological effects. For example, the compound may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-nitro-N-(4-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide
  • 6-nitro-N-(2-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide
  • 6-nitro-N-(3-nitrophenyl)-2-oxo-2H-chromene-4-carboxamide

Uniqueness

6-nitro-N-(3-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide is unique due to the specific positioning of the nitro groups and the carboxamide moiety

Properties

IUPAC Name

6-nitro-N-(3-nitrophenyl)-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9N3O7/c20-15(17-10-2-1-3-11(8-10)18(22)23)13-7-9-6-12(19(24)25)4-5-14(9)26-16(13)21/h1-8H,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSSGWWOTDGYBCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9N3O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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